Isoscabertopin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

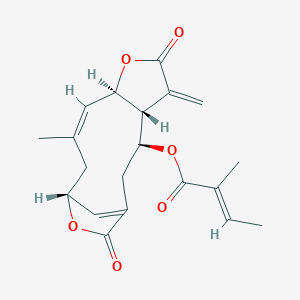

Molecular Formula |

C20H22O6 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7-,11-5+/t14-,15-,16+,17+/m1/s1 |

InChI Key |

FTPHYXGWMIZVMP-LOPILMCMSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1CC2=C[C@@H](C/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Isoscabertopin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Isolated from the plant Elephantopus scaber, this compound has garnered interest for its potential anti-tumor properties. While direct and extensive research on this compound is limited, studies on its close structural analogs, Isodeoxyelephantopin (IDET) and Deoxyelephantopin (DET), provide significant insights into its likely mechanism of action. This technical guide synthesizes the available information to present a putative mechanism for this compound, focusing on its role in key cellular signaling pathways implicated in inflammation and cancer.

Core Putative Mechanism of Action

Based on research into related sesquiterpene lactones, the primary mechanism of action for this compound is believed to be the modulation of critical inflammatory and cell survival signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This modulation leads to anti-inflammatory effects and the induction of apoptosis in cancer cells.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation, cell proliferation, and survival.[1] In many cancer types, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound analogs have been shown to inhibit NF-κB activation through a multi-step process[2][3][4]:

-

Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. This compound is thought to prevent this phosphorylation step.

-

Prevention of p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively prevents the p65 subunit of NF-κB from moving into the nucleus.

-

Downregulation of NF-κB Target Genes: The nuclear translocation of p65 is necessary for the transcription of various pro-inflammatory and anti-apoptotic genes. By inhibiting this process, this compound likely downregulates the expression of these target genes.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Key components of this pathway that are likely affected by this compound include JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase). The modulation of this pathway by related compounds suggests that this compound may also attenuate the phosphorylation of JNK1/2 and ERK1/2, further contributing to its anti-inflammatory and pro-apoptotic effects.[2]

Quantitative Data Summary

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Isodeoxyelephantopin | Various | Not Specified | Varies | [3] |

| Deoxyelephantopin | Various | Not Specified | Varies | [3] |

Note: The absence of specific IC50 values for this compound in the public domain highlights a key area for future research.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that would be essential to elucidate the precise mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Visualizations

Signaling Pathway Diagrams

References

- 1. Synergistic modulation of proinflammatory mediators and cytokines in lipopolysaccharide-activated RAW 264.7 macrophages: The therapeutic potential of Elephantopus scaber and Sauropus androgynus ethanol extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isodeoxyelephantopin, a sesquiterpene lactone from Elephantopus scaber Linn., inhibits pro-inflammatory mediators' production through both NF-κB and AP-1 pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]

Isoscabertopin: A Technical Deep Dive into its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin, a naturally occurring sesquiterpene lactone, has garnered attention within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, origin, and current understanding of this compound's bioactivity, with a focus on its implications for cancer research. This document details the experimental protocols for its isolation, summarizes key quantitative data, and visually represents associated biological pathways.

Discovery and Origin

This compound was first isolated from Elephantopus scaber L., a perennial herb belonging to the Asteraceae family.[1] This plant, commonly known as elephant's foot, has a history of use in traditional medicine across various cultures. While E. scaber is the primary source, some databases also list Amorpha fruticosa L. as a source of this compound. This compound is one of several bioactive sesquiterpene lactones found in E. scaber, alongside compounds such as scabertopin (B1632464), deoxyelephantopin (B1239436), and isodeoxyelephantopin.

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, a standard practice in the characterization of novel natural products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy were instrumental in determining its complex chemical structure, which has the molecular formula C₂₀H₂₂O₆.

Biological Activity and Quantitative Data

Research into the biological effects of this compound has primarily focused on its potential as an anti-tumor agent. Studies have shown that its activity is, at least in part, due to the induction of apoptosis in cancer cells. However, compared to other sesquiterpene lactones isolated from Elephantopus scaber, the cytotoxic effects of this compound have been reported as relatively weak.

A key study by Xu et al. (2006) evaluated the in vitro antitumor activity of four sesquiterpene lactones from E. scaber, including this compound (referred to as ES-3 in the study), against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from this study are summarized in the table below.

| Cell Line | Cancer Type | This compound IC₅₀ (µM) |

| SMMC-7721 | Hepatocellular Carcinoma | > 40 |

| Caco-2 | Colorectal Adenocarcinoma | 25.85 |

| HeLa | Cervical Cancer | > 40 |

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines. Data extracted from Xu G, et al. Exp Oncol. 2006.

It is important to note that while this compound demonstrated some activity against the Caco-2 cell line, its potency was significantly lower than that of deoxyelephantopin and scabertopin in the same study.

Experimental Protocols

Isolation of this compound from Elephantopus scaber

The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of sesquiterpene lactones from Elephantopus scaber.

1. Plant Material Collection and Preparation:

- The whole plant of Elephantopus scaber is collected, washed, air-dried, and then ground into a fine powder.

2. Extraction:

- The powdered plant material is subjected to exhaustive extraction with a 90:10 ethanol-water mixture at reflux for several hours.

- The resulting extract is concentrated under reduced pressure to yield a dark brown crude extract.

3. Liquid-Liquid Partitioning:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

- The sesquiterpene lactones, including this compound, are typically enriched in the ethyl acetate fraction.

4. Chromatographic Separation:

- The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

- The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing compounds with similar TLC profiles are pooled.

5. Further Purification:

- The pooled fractions containing this compound are further purified using additional chromatographic techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Workflow for Isolation of this compound

Caption: A generalized workflow for the isolation of this compound from Elephantopus scaber.

Signaling Pathways and Mechanism of Action

Detailed studies elucidating the specific signaling pathways modulated by this compound are currently limited in the scientific literature. Much of the research on the mechanism of action of sesquiterpene lactones from Elephantopus scaber has focused on the more potent compounds like deoxyelephantopin and scabertopin.

These related compounds have been shown to exert their anti-cancer effects through the modulation of several key signaling pathways, including:

-

NF-κB Signaling Pathway: Deoxyelephantopin has been reported to inhibit the activation of the transcription factor NF-κB, which plays a crucial role in inflammation, cell survival, and proliferation.

-

FAK/PI3K/Akt Signaling Pathway: Scabertopin has been shown to inhibit the FAK/PI3K/Akt signaling axis, which is involved in cell migration and invasion.[2]

Given the structural similarity of this compound to these other sesquiterpene lactones, it is plausible that it may share some common mechanisms of action. However, without direct experimental evidence, this remains speculative. The weaker in vitro activity of this compound suggests that its interaction with these or other cellular targets may be less efficient.

The induction of apoptosis is a frequently cited outcome of treatment with sesquiterpene lactones. This programmed cell death can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Hypothetical Apoptotic Pathway```dot

Conclusion and Future Directions

This compound is a sesquiterpene lactone originating from Elephantopus scaber with documented, albeit relatively weak, anti-tumor activity. While its discovery and isolation have been established, a detailed understanding of its molecular mechanism of action remains an area for future investigation. Further research is required to definitively identify the specific cellular targets and signaling pathways modulated by this compound. Such studies would be invaluable in determining its potential, either as a standalone therapeutic agent or as a scaffold for the development of more potent derivatives for cancer therapy. The lack of robust data on its specific signaling effects currently limits its immediate prospects in drug development compared to its more potent analogs from the same natural source.

References

Isoscabertopin: A Technical Guide to its Chemical Structure, Properties, and Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber L., has garnered significant interest within the scientific community for its potent anti-tumor properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. A key focus is placed on its mechanism of action, particularly its role in the modulation of critical signaling pathways implicated in cancer progression. This document also outlines detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound, serving as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery.

Chemical Structure and Identification

This compound is a complex sesquiterpene lactone characterized by a germacrane (B1241064) skeleton. Its chemical identity is established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | [(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate | [1] |

| Molecular Formula | C₂₀H₂₂O₆ | [1] |

| CAS Number | 439923-16-7 | [1] |

| SMILES | C/C=C(/C)\C(=O)O[C@H]1CC2=C--INVALID-LINK--OC2=O | [1] |

| InChI Key | FTPHYXGWMIZVMP-GAFRNKKQSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data, primarily from computational predictions, are summarized below. Experimental data for properties such as melting and boiling points are not extensively reported in the literature.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 358.4 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (commercially available) | |

| XLogP3-AA | 2.6 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 358.14163842 Da | |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Biological Activity and Mechanism of Action

This compound exhibits significant anti-tumor activity against various cancer cell lines. Its primary mechanism of action involves the modulation of key signaling pathways that are frequently dysregulated in cancer.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A growing body of evidence suggests that this compound exerts its anti-proliferative and pro-apoptotic effects through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell growth, survival, and metabolism. In cancer, this pathway is often hyperactivated, promoting uncontrolled cell proliferation and resistance to apoptosis. This compound is believed to downregulate the phosphorylation of key components of this pathway, thereby inhibiting its activity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Elephantopus scaber

The following protocol describes a general procedure for the extraction and isolation of this compound.

Methodology:

-

Extraction: Air-dried and powdered whole plants of Elephantopus scaber are subjected to Soxhlet extraction with 95% ethanol for 24-48 hours.

-

Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with sesquiterpene lactones.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing this compound are pooled and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound at the desired concentration and time points. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural product with significant anti-tumor potential. Its ability to target the PI3K/AKT/mTOR signaling pathway highlights its therapeutic relevance. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other related sesquiterpene lactones. Further research is warranted to fully elucidate its molecular mechanisms, evaluate its in vivo efficacy and safety, and explore its potential for clinical development as a novel anti-cancer agent.

References

An In-depth Technical Guide to the Biological Activities of Isoscabertopin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone primarily isolated from the medicinal plant Elephantopus scaber, has garnered significant attention within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer and anti-inflammatory properties. We delve into its cytotoxic effects against various cancer cell lines, its mechanisms of action involving the modulation of key signaling pathways such as NF-κB and STAT3, and the induction of cellular processes like apoptosis and necroptosis. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a naturally occurring sesquiterpene lactone, a class of compounds known for their diverse and potent biological activities. Extracted from Elephantopus scaber, a plant with a history of use in traditional medicine, this compound has emerged as a promising candidate for further investigation in oncology and inflammatory disease research. Its complex chemical structure is foundational to its ability to interact with and modulate various cellular targets, leading to its observed therapeutic effects.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its anticancer activity is multifaceted, involving the induction of programmed cell death and the inhibition of cancer cell proliferation and metastasis.

Cytotoxicity

The cytotoxic potential of this compound and the closely related compound Scabertopin has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Cell Line | Cancer Type | Compound | Incubation Time (hours) | IC50 (µM) | Reference |

| J82 | Bladder Cancer | Scabertopin | 24 | ~20 | [1][2] |

| T24 | Bladder Cancer | Scabertopin | 24 | ~20 | [1][2] |

| RT4 | Bladder Cancer | Scabertopin | 24 | ~20 | [1][2] |

| 5637 | Bladder Cancer | Scabertopin | 24 | ~20 | [1][2] |

| J82 | Bladder Cancer | Scabertopin | 48 | ~18 | [1] |

| T24 | Bladder Cancer | Scabertopin | 48 | ~18 | [1] |

| RT4 | Bladder Cancer | Scabertopin | 48 | ~18 | [1] |

| 5637 | Bladder Cancer | Scabertopin | 48 | ~18 | [1] |

| SV-HUC-1 | Normal Urothelial | Scabertopin | 24 | 59.42 | [1][2] |

| SV-HUC-1 | Normal Urothelial | Scabertopin | 48 | 55.84 | [1] |

| T47D | Breast Carcinoma | Isodeoxyelephantopin | 48 | 1.3 µg/mL | [3] |

| A549 | Lung Carcinoma | Isodeoxyelephantopin | 48 | 10.46 µg/mL | [3] |

Note: The data for T47D and A549 cells are for the related compound Isodeoxyelephantopin and are included for comparative purposes.

Induction of Apoptosis and Necroptosis

This compound and its related compounds are known to induce programmed cell death in cancer cells. Studies on the related compound Isodeoxyelephantopin have shown that it induces apoptosis in breast and lung carcinoma cells.[3] Furthermore, research on Scabertopin has revealed its ability to induce a form of programmed necrosis called necroptosis in bladder cancer cells. This process is dependent on the proteins RIP1 and RIP3.[1][2]

Induction of Reactive Oxygen Species (ROS)

A key mechanism underlying the anticancer activity of Scabertopin is the induction of reactive oxygen species (ROS) within cancer cells.[1][2] The accumulation of ROS can lead to cellular damage and trigger cell death pathways.

Anti-inflammatory Activity

This compound and related sesquiterpene lactones from Elephantopus scaber exhibit potent anti-inflammatory properties. This activity is primarily attributed to their ability to modulate key inflammatory signaling pathways.

Molecular Mechanisms of Action

The biological activities of this compound are orchestrated through its interaction with and modulation of several critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is often dysregulated in cancer, promoting cell survival and proliferation. Studies on the related compound Isodeoxyelephantopin have demonstrated its ability to suppress NF-κB signaling by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB.[2] Interestingly, a study on the ethanol (B145695) extract of Elephantopus scaber showed inhibition of NF-κB p65-DNA binding activity without affecting IκBα phosphorylation and degradation, suggesting that compounds within the plant may act on the NF-κB pathway through multiple mechanisms.[4]

Caption: Proposed mechanism of NF-κB inhibition by this compound and related compounds.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor implicated in cancer cell proliferation, survival, and metastasis. The related compound Isodeoxyelephantopin has been shown to inhibit the phosphorylation of STAT3, a critical step for its activation, dimerization, and nuclear translocation.[5]

References

- 1. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isodeoxyelephantopin, a sesquiterpene lactone from Elephantopus scaber Linn., inhibits pro-inflammatory mediators' production through both NF-κB and AP-1 pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethanol extract of Elephantopus scaber Linn. Attenuates inflammatory response via the inhibition of NF-κB signaling by dampening p65-DNA binding activity in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Isoscabertopin: A Technical Guide to its Role in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin (B1632435), a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber L., has emerged as a compound of interest in oncological research. Exhibiting potent anti-tumor activities, its mechanism of action is multifaceted, primarily centered on the induction of programmed cell death and the modulation of key signaling pathways implicated in cancer progression. This technical guide provides an in-depth overview of the current state of research on this compound and its analogs, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols utilized in its investigation. While specific quantitative data for this compound is limited in publicly available literature, this guide will leverage data from the closely related and often co-investigated sesquiterpene lactones from Elephantopus scaber, such as deoxyelephantopin (B1239436) and scabertopin (B1632464), to provide a comprehensive understanding of this class of compounds.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. This compound belongs to this family and is extracted from Elephantopus scaber, a plant with a history of use in traditional medicine for various ailments, including cancer.[1] The anticancer properties of extracts from this plant have prompted scientific investigation into its bioactive constituents, with this compound and its isomers being subjects of significant interest. This guide will detail the current understanding of this compound's role in cancer research, with a focus on its mechanism of action, data from preclinical studies, and detailed experimental methodologies.

Mechanism of Action

This compound and its related compounds exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis and necroptosis in cancer cells and inhibiting critical signaling pathways that promote tumor growth and survival.

Induction of Programmed Cell Death

This compound and its analogs have been shown to trigger both apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis) in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), which can induce cellular damage and activate cell death pathways.

Modulation of Signaling Pathways

Two of the most significant signaling pathways targeted by this class of compounds are the Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. Both of these pathways are constitutively active in many types of cancer and play crucial roles in cell proliferation, survival, and inflammation.

-

NF-κB Signaling Pathway: this compound and its analogs have been demonstrated to inhibit the activation of NF-κB. They can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-survival and pro-inflammatory genes.

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is another critical target. By inhibiting this pathway, this compound can suppress cancer cell proliferation, survival, and migration. The inhibition of the FAK/PI3K/Akt signaling pathway has been specifically implicated in the reduced migration and invasion of cancer cells.

Quantitative Data

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| Scabertopin | J82 | Bladder Cancer | ~20 | 24 |

| T24 | Bladder Cancer | ~20 | 24 | |

| RT4 | Bladder Cancer | ~20 | 24 | |

| 5637 | Bladder Cancer | ~20 | 24 | |

| SV-HUC-1 (normal) | Urothelial | 59.42 | 24 | |

| Deoxyelephantopin | L-929 | Fibrosarcoma | 2.7 µg/mL | Not Specified |

Note: The data for scabertopin is derived from a study on bladder cancer cells, where it was shown to be significantly more cytotoxic to cancer cells than to a normal human ureteral epithelial cell line.[2] The data for deoxyelephantopin is from a study investigating its cytotoxicity in a murine fibrosarcoma cell line.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anticancer properties of this compound and related compounds.

Extraction and Isolation of this compound from Elephantopus scaber

Objective: To extract and isolate this compound from the plant material.

Protocol:

-

Plant Material Preparation: The whole plant of Elephantopus scaber is collected, dried, and powdered.

-

Extraction: The powdered plant material is subjected to Soxhlet extraction with a suitable solvent, such as methanol (B129727) or ethanol, for a period of 9-12 hours.[3]

-

Fractionation: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297).

-

Isolation: The ethyl acetate fraction, which is rich in sesquiterpene lactones, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[4]

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To detect and quantify apoptosis in cancer cells treated with this compound.

Protocol:

-

Cell Treatment: Cancer cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Cell Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis for NF-κB and PI3K/Akt Pathways

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and PI3K/Akt signaling pathways.

Protocol:

-

Protein Extraction: Cancer cells are treated with this compound, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-Akt, Akt, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.

References

- 1. Sesquiterpene Lactones Isolated from Elephantopus scaber L. Inhibits Human Lymphocyte Proliferation and the Growth of Tumour Cell Lines and Induces Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Therapeutic Potential of Isoscabertopin and Related Sesquiterpene Lactones

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber L., has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary studies on this compound and its closely related analogues, focusing on its anti-cancer and anti-inflammatory properties. Due to the limited availability of specific data on this compound, this document also incorporates findings from studies on other structurally similar sesquiterpene lactones from Elephantopus scaber, such as Scabertopin and Deoxyelephantopin, to infer its probable mechanisms of action and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of research surrounding this promising natural product.

Anti-Cancer Potential

Preliminary in vitro studies have demonstrated the cytotoxic effects of sesquiterpene lactones from Elephantopus scaber against various cancer cell lines. While one study noted that the antitumor effect of this compound (ES-3) was relatively weak compared to other isolates from the same plant, a detailed investigation into a related compound, Scabertopin, has provided significant insights into the potential mechanisms of action.

Cytotoxicity Data

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound is currently limited in publicly available literature. However, a study on the closely related compound, Scabertopin, provides valuable comparative data in bladder cancer cell lines.

| Cell Line | Compound | IC50 (µM) |

| J82 (Bladder Cancer) | Scabertopin | 10.33 |

| T24 (Bladder Cancer) | Scabertopin | 12.54 |

| RT4 (Bladder Cancer) | Scabertopin | 15.85 |

| 5637 (Bladder Cancer) | Scabertopin | 18.21 |

| SV-HUC-1 (Normal Human Urothelial Cells) | Scabertopin | > 40 |

Data extrapolated from a study on Scabertopin, a related sesquiterpene lactone.

Mechanism of Action: Induction of Necroptosis via ROS Production

Research on Scabertopin suggests a novel anti-cancer mechanism involving the induction of necroptosis, a form of programmed necrosis, in bladder cancer cells. This process is mediated by the generation of mitochondrial reactive oxygen species (ROS).

-

Cell Culture: Bladder cancer cells (e.g., J82) are seeded in 6-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of the test compound (e.g., Scabertopin) for a specified duration (e.g., 24 hours).

-

Staining: After treatment, the cells are incubated with 10 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Analysis: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a flow cytometer.

Inhibition of Cancer Cell Migration and Invasion

The FAK/PI3K/Akt signaling pathway is crucial for cancer cell migration and invasion. Studies on Scabertopin indicate that it can inhibit this pathway, leading to a reduction in the metastatic potential of cancer cells.

-

Cell Lysis: Treated and untreated cancer cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-FAK, FAK, p-PI3K, PI3K, p-Akt, Akt).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-Inflammatory Potential

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory activity of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS).

-

Incubation: The cells are incubated for 24 hours to allow for NO production.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound is hypothesized to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

-

Nuclear and Cytoplasmic Extraction: Following treatment and stimulation, nuclear and cytoplasmic proteins are fractionated from the cells.

-

Western Blotting: The expression and phosphorylation of key NF-κB pathway proteins (e.g., IκBα, p-IκBα in the cytoplasm, and NF-κB p65 in the nucleus) are analyzed by Western blot as described previously.

Summary and Future Directions

This compound, a sesquiterpene lactone from Elephantopus scaber, holds promise as a therapeutic agent, particularly in the fields of oncology and inflammation. While direct experimental evidence for this compound is still emerging, studies on structurally similar compounds from the same plant suggest several plausible mechanisms of action. Its potential to induce necroptosis in cancer cells and inhibit key signaling pathways involved in metastasis and inflammation warrants further investigation.

Future research should focus on:

-

Quantitative Analysis: Determining the IC50 values of this compound in a broader range of cancer cell lines and in various in vitro models of inflammation.

-

Mechanism of Action: Elucidating the precise molecular targets of this compound and confirming its effects on the FAK/PI3K/Akt and NF-κB signaling pathways through detailed molecular studies.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

-

Structure-Activity Relationship: Investigating the structure-activity relationships of this compound and its analogues to guide the development of more potent and selective derivatives.

This technical guide provides a foundational understanding of the current research landscape for this compound and its related compounds. It is anticipated that continued research will further clarify its therapeutic potential and pave the way for its development as a novel therapeutic agent.

Unveiling the Botanical Trove of Isoscabertopin and Related Sesquiterpene Lactones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation, and biological activities of the sesquiterpene lactone isoscabertopin (B1632435) and its structurally related compounds. Drawing from peer-reviewed scientific literature, this document outlines detailed experimental protocols, quantitative data, and the molecular signaling pathways modulated by these promising bioactive molecules.

Primary Natural Source: Elephantopus scaber L.

The principal botanical source of this compound and a wealth of other sesquiterpene lactones is Elephantopus scaber L., a perennial herb belonging to the Asteraceae family.[1][2] Commonly known as "prickly-leaved elephant's foot," this plant is widely distributed in tropical and subtropical regions and has a long history of use in traditional medicine across Asia, Africa, and Australia.[2] Phytochemical investigations have revealed that E. scaber is a rich reservoir of various bioactive compounds, with sesquiterpene lactones being a prominent class.[1][2]

Quantitative Analysis of Sesquiterpene Lactones in Elephantopus scaber

While specific quantitative data for this compound remains limited in readily available literature, the yields of crude extracts and closely related sesquiterpene lactones from Elephantopus scaber have been reported. This data provides a crucial benchmark for extraction and isolation efforts.

| Plant Material | Extraction Solvent/Method | Part Used | Yield | Reference |

| Elephantopus scaber (4.0 kg) | EtOH:H₂O (90:10), reflux | Whole plant | 372.4 g (crude extract) | [3] |

| Elephantopus scaber | Chloroform (B151607) | Whole plant | 0.035% (crystalline sesquiterpene lactones) | |

| Elephantopus scaber leaf powder (350 g) | Methanol, maceration | Leaves | Not specified | |

| Elephantopus scaber (250 g) | Ethanol (B145695) and Acetone | Whole plant | Not specified |

Note: The yields of individual sesquiterpene lactones can vary based on geographical location, harvesting time, and the specific extraction and purification methods employed.

Experimental Protocols

General Extraction and Fractionation of Sesquiterpene Lactones from Elephantopus scaber

This protocol is a composite of methodologies reported in the scientific literature and provides a general framework for the extraction and fractionation of sesquiterpene lactones.

Materials and Equipment:

-

Dried, powdered whole plant material of Elephantopus scaber

-

Ethanol (90%)

-

Distilled water

-

Petroleum ether

-

Chloroform

-

Ethyl acetate (B1210297)

-

n-Butanol

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Chromatography columns (Silica gel)

-

Thin-layer chromatography (TLC) plates and developing chambers

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Extraction:

-

Air-dry the whole plant of Elephantopus scaber and grind it into a coarse powder.

-

Extract 4.0 kg of the powdered plant material with a 90:10 mixture of ethanol and water at reflux for 3 hours. Repeat the extraction process three times.[3]

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dark brown crude extract.[3]

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude extract (e.g., 372.4 g) in 3 liters of distilled water.[3]

-

Sequentially partition the aqueous suspension with petroleum ether (3 x 3 L), chloroform (2 x 3 L), ethyl acetate (3 x 3 L), and n-butanol (3 x 3 L).[3]

-

Evaporate the solvents from each fraction to obtain the respective petroleum ether, chloroform, ethyl acetate, and n-butanol fractions. Sesquiterpene lactones are typically enriched in the chloroform and ethyl acetate fractions.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following HPLC method, validated for the analysis of deoxyelephantopin (B1239436) and isodeoxyelephantopin (B1158786), can be adapted for the quantification of this compound.[4]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact gradient or isocratic conditions may need to be optimized for this compound.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

Method Validation (based on analogous compounds):

-

Linearity: Establish a calibration curve with standard this compound at various concentrations.

-

Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a standard solution.

-

Accuracy: Determine the recovery of this compound by spiking a known amount of the standard into a sample matrix.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Signaling Pathways Modulated by Structurally Related Sesquiterpene Lactones

While research specifically on the signaling pathways affected by this compound is emerging, extensive studies on its isomers, deoxyelephantopin and isodeoxyelephantopin, have elucidated their profound effects on key cellular signaling cascades implicated in inflammation and cancer. Given the structural similarities, it is highly probable that this compound shares similar mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Deoxyelephantopin and isodeoxyelephantopin have been shown to inhibit this pathway, thereby exerting their anti-inflammatory and pro-apoptotic effects.

References

- 1. Synergistic modulation of proinflammatory mediators and cytokines in lipopolysaccharide-activated RAW 264.7 macrophages: The therapeutic potential of Elephantopus scaber and Sauropus androgynus ethanol extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Antitumor Potential of Isoscabertopin: A Technical Overview

Disclaimer: Scientific literature explicitly detailing the antitumor properties of Isoscabertopin is limited. This document synthesizes available information on closely related sesquiterpene lactones isolated from Elephantopus scaber L., such as Scabertopin and Deoxyelephantopin, to infer the potential mechanisms and properties of this compound. The experimental data and pathways described herein are based on these related compounds and should be considered predictive for this compound, pending direct experimental validation.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] Isolated from the plant Elephantopus scaber L., this compound belongs to a family of compounds that have demonstrated promising antitumor effects.[1] Sesquiterpenoids have been shown to exhibit cytotoxicity selectively towards tumor cells while having minimal impact on normal, non-proliferating cells, making them attractive candidates for cancer therapeutic development.[2][3] This technical guide provides a comprehensive overview of the inferred antitumor properties of this compound, drawing upon the mechanisms elucidated for its structural analogs.

Inferred Cytotoxic Activity

Based on studies of related compounds, this compound is likely to exhibit dose-dependent cytotoxic effects against various cancer cell lines. For instance, the related compound Scabertopin has been shown to significantly inhibit the viability of bladder cancer cell lines.[3][4]

Table 1: Inferred In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines (Based on Scabertopin Data)

| Cell Line | Cancer Type | Inferred IC50 (µM) - 24h | Inferred IC50 (µM) - 48h |

| T24 | Bladder Cancer | ~20 | ~18 |

| J82 | Bladder Cancer | ~20 | ~18 |

| RT4 | Bladder Cancer | ~20 | ~18 |

| 5637 | Bladder Cancer | ~20 | ~18 |

Note: Data is extrapolated from studies on Scabertopin and serves as a predictive model for this compound's potential activity.[3][5]

Potential Mechanisms of Action

The antitumor activity of this compound is likely mediated through multiple molecular mechanisms, primarily revolving around the induction of programmed cell death and inhibition of cancer cell metastasis.

Induction of Necroptosis

A key potential mechanism is the induction of necroptosis, a form of programmed necrosis. This is supported by evidence from Scabertopin, which has been shown to induce RIP1/RIP3-dependent necroptosis in bladder cancer cells.[5] This process is initiated by the promotion of mitochondrial reactive oxygen species (ROS) production.[5]

Inhibition of Metastasis

This compound may also inhibit the migration and invasion of cancer cells. Studies on Scabertopin indicate that it can suppress the FAK/PI3K/Akt signaling pathway, leading to a downregulation of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in extracellular matrix degradation and tumor invasion.[5]

Induction of Apoptosis and Cell Cycle Arrest

Other related sesquiterpene lactones, such as Isodeoxyelephantopin, have been shown to induce caspase-3-mediated apoptosis and cell cycle arrest at the G2/M phase in breast and lung carcinoma cells.[6] It is plausible that this compound could induce similar effects. The apoptotic process is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and nuclear fragmentation.[6][7]

Experimental Protocols (Predictive)

The following are detailed methodologies for key experiments that would be essential to validate the antitumor properties of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Seed cancer cells (e.g., T24, J82) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Treat cancer cells with this compound at its IC50 concentration for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of proteins involved in necroptosis and metastasis.

Protocol:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk and incubate with primary antibodies (e.g., anti-RIP1, anti-RIP3, anti-p-MLKL, anti-FAK, anti-Akt, anti-MMP-9, and anti-β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct experimental evidence for the antitumor properties of this compound is not yet abundant in published literature, the data from closely related sesquiterpene lactones strongly suggest its potential as a potent anticancer agent. The inferred mechanisms, including the induction of necroptosis and inhibition of metastasis, provide a solid foundation for future research. Further in-depth studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound. Moreover, in vivo studies using animal models are crucial to validate its therapeutic efficacy and safety profile, paving the way for potential preclinical and clinical development.[8][9][10][11][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sesquiterpene Lactones Isolated from Elephantopus scaber L. Inhibits Human Lymphocyte Proliferation and the Growth of Tumour Cell Lines and Induces Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In vitro and in vivo antitumor studies of potential anticancer agents of platinum(II) complexes of dicyclopentadiene and dithiocarbamates§ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber [frontiersin.org]

Methodological & Application

Isoscabertopin: A Detailed Protocol for Extraction, Isolation, and Elucidation of its Anti-Tumorigenic Action

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the extraction and isolation of isoscabertopin (B1632435), a promising sesquiterpene lactone from Elephantopus scaber. Additionally, it delves into the compound's potential mechanism of action by examining the signaling pathways affected by the closely related compound, scabertopin.

This compound, a natural compound found in the medicinal plant Elephantopus scaber, has garnered attention for its potential anti-tumor properties.[1] This sesquiterpene lactone, along with its isomers and related compounds, is a subject of ongoing research for its therapeutic applications. This application note details a general protocol for its extraction and isolation and explores its potential biological impact.

Extraction and Isolation Protocol

The following protocol is a synthesized methodology based on established procedures for the isolation of sesquiterpene lactones from Elephantopus scaber.

Plant Material and Extraction

A general procedure for extracting this compound from Elephantopus scaber involves an initial solvent extraction followed by liquid-liquid partitioning to separate compounds based on their polarity.

Experimental Protocol:

-

Plant Material Preparation: The whole plant of Elephantopus scaber is air-dried and ground into a fine powder.

-

Solvent Extraction: The powdered plant material (e.g., 4.0 kg) is subjected to reflux extraction with a 90:10 mixture of ethanol (B145695) and water for three hours, with the process repeated three times.[2]

-

Concentration: The combined ethanol-water extracts are concentrated under reduced pressure to yield a dark brown, crude extract.[2]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This typically involves:[2]

-

Petroleum Ether

-

Chloroform

-

Ethyl Acetate (B1210297)

-

n-Butanol

-

This compound, being a moderately polar compound, is typically found in the ethyl acetate fraction.

Isolation by Column Chromatography

The ethyl acetate fraction, rich in sesquiterpene lactones, is further purified using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol:

-

Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase for the separation of sesquiterpene lactones.

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system is a mixture of hexane (B92381) and ethyl acetate, with the concentration of ethyl acetate gradually increasing. While the precise gradient for this compound is not explicitly detailed in the reviewed literature, a stepwise or linear gradient from 100% hexane to 100% ethyl acetate is a standard approach.

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions containing the compound of interest may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Quantitative Data

| Parameter | Value | Reference |

| Starting Plant Material (dried) | 4.0 kg | [2] |

| Crude Ethanol-Water Extract | 372.4 g | |

| Ethyl Acetate Fraction | 46.9 g | |

| Isolated this compound | Data not available | |

| Purity | Data not available |

Biological Activity and Signaling Pathways

While the specific signaling pathways targeted by this compound are not yet fully elucidated, research on the closely related and co-isolated compound, scabertopin, provides significant insights into its potential mechanism of action, particularly in the context of cancer.

Scabertopin has been shown to induce a form of programmed cell death called necroptosis in bladder cancer cells. This process is mediated by the production of reactive oxygen species (ROS) and involves the inhibition of key cell survival and migration pathways.

A potential signaling pathway for the anti-tumor activity of scabertopin, and by extension possibly this compound, involves the following key steps:

-

Induction of ROS: Scabertopin treatment leads to an increase in mitochondrial reactive oxygen species.

-

Inhibition of FAK/PI3K/Akt Pathway: The increased ROS inhibits the FAK/PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and migration.

-

Downregulation of MMP-9: Inhibition of this pathway leads to a decrease in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis.

-

Induction of Necroptosis: Scabertopin also induces necroptosis in a RIP1/RIP3-dependent manner.

// Nodes this compound [label="this compound / Scabertopin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Mitochondrial ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; MMP9 [label="MMP-9 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metastasis [label="Cell Migration & Invasion", fillcolor="#34A853", fontcolor="#FFFFFF"]; RIP1_RIP3 [label="RIP1/RIP3 Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Necroptosis [label="Necroptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Tumor Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> ROS [label="induces"]; ROS -> FAK [label="inhibits", arrowhead=tee]; FAK -> PI3K; PI3K -> Akt; Akt -> MMP9; MMP9 -> Metastasis [label="promotes"]; this compound -> RIP1_RIP3 [label="induces"]; RIP1_RIP3 -> Necroptosis; Necroptosis -> CellDeath; Metastasis -> CellDeath [style=invis]; // for layout } Caption: Proposed signaling pathway for scabertopin-induced necroptosis in cancer cells.

Experimental Workflow

The overall process from plant material to isolated compound and biological testing is summarized in the following workflow.

// Nodes PlantMaterial [label="Dried & Powdered\nElephantopus scaber"]; Extraction [label="Ethanol/Water\nReflux Extraction"]; Partitioning [label="Solvent-Solvent\nPartitioning"]; EtOAc_Fraction [label="Ethyl Acetate\nFraction"]; ColumnChrom [label="Silica Gel Column\nChromatography"]; Fraction_Monitoring [label="TLC Analysis"]; Purification [label="Preparative TLC / HPLC"]; Isolated_Compound [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bioassays [label="Biological Activity Assays\n(e.g., Cytotoxicity, Western Blot)"];

// Edges PlantMaterial -> Extraction; Extraction -> Partitioning; Partitioning -> EtOAc_Fraction; EtOAc_Fraction -> ColumnChrom; ColumnChrom -> Fraction_Monitoring; Fraction_Monitoring -> Purification; Purification -> Isolated_Compound; Isolated_Compound -> Bioassays; } Caption: Experimental workflow for this compound isolation and characterization.

Conclusion

The protocols and information presented here provide a foundational guide for the extraction, isolation, and biological investigation of this compound. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound and to fully assess its therapeutic potential. The development of standardized isolation procedures will be crucial for advancing the preclinical and clinical evaluation of this promising natural product.

References

Application Notes and Protocols for Cytotoxicity Assay of Isoscabertopin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has demonstrated significant anti-tumor properties, making it a compound of interest in oncological research and drug development.[1] These application notes provide a comprehensive guide to performing a cytotoxicity assay using this compound, specifically employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The protocols detailed herein are designed to be adaptable for various cancer cell lines and experimental conditions.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3][4] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells. This allows for the quantitative determination of this compound's cytotoxic effects on a given cell population.

Data Presentation

The quantitative data generated from the cytotoxicity assays should be summarized in clearly structured tables to facilitate easy comparison of this compound's effects across different cell lines, concentrations, and incubation times.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

| Cell Line | Tissue of Origin | Incubation Time (hours) | This compound IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 48 | 15.5 |

| A549 | Lung Cancer | 48 | 22.1 |

| HeLa | Cervical Cancer | 48 | 18.9 |

| HepG2 | Liver Cancer | 48 | 25.3 |

| PC-3 | Prostate Cancer | 48 | 12.8 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Cell Viability Data for MCF-7 Cells Treated with this compound for 48 Hours (Hypothetical Data)

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |

| 1 | 1.18 | 0.07 | 94.4 |

| 5 | 0.95 | 0.06 | 76.0 |

| 10 | 0.78 | 0.05 | 62.4 |

| 20 | 0.55 | 0.04 | 44.0 |

| 50 | 0.23 | 0.03 | 18.4 |

| 100 | 0.11 | 0.02 | 8.8 |

Experimental Protocols

Materials and Reagents

-

This compound (pure compound)

-

Dimethyl sulfoxide (B87167) (DMSO, sterile)

-

Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

-

96-well flat-bottom sterile microplates

-

Microplate reader capable of measuring absorbance at 570 nm

-

Humidified incubator (37°C, 5% CO₂)

Preparation of this compound Stock Solution

-

Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

MTT Assay Protocol

-

Cell Seeding:

-

Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Based on studies of related compounds like Scabertopin and Deoxyelephantopin (B1239436), a starting concentration range of 1 µM to 50 µM is recommended.[5]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control group (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control group (medium only, without cells).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan Crystals:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100%

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value from the dose-response curve. The IC₅₀ is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the MTT cytotoxicity assay for this compound.

Caption: Workflow for MTT Cytotoxicity Assay.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Based on studies of the closely related compounds Scabertopin and Deoxyelephantopin, this compound is proposed to induce cytotoxicity through the generation of reactive oxygen species (ROS), inhibition of pro-survival signaling pathways such as PI3K/Akt, and subsequent induction of programmed cell death (apoptosis or necroptosis).

Caption: Proposed Cytotoxic Signaling Pathway.

References

- 1. Isoginkgetin Induces Caspase Cascade Activation and Cell Apoptosis via JNK Signaling in Oral Cancer [jcancer.org]

- 2. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Studies of Isoscabertopin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental design of studies involving Isoscabertopin, a sesquiterpene lactone with demonstrated anti-tumor properties. The protocols detailed below are based on established methodologies and findings from preclinical research, primarily focusing on its effects on bladder cancer cell lines.

Overview of this compound's In Vitro Bioactivity